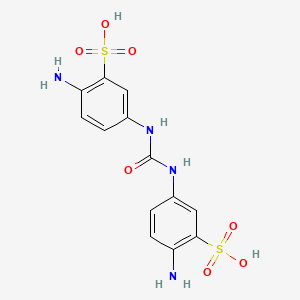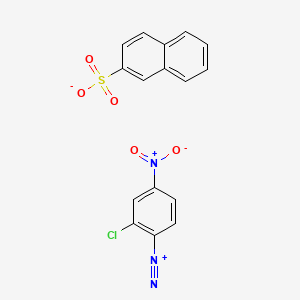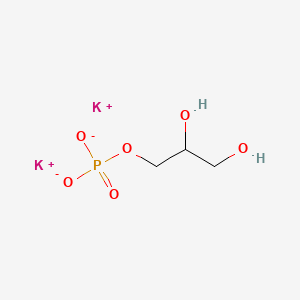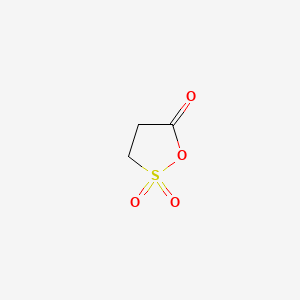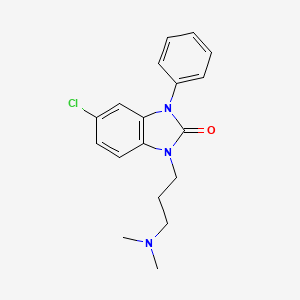
Clodazon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clodazon is a chemical compound with the molecular formula C18H20ClN3O. It was investigated as an antidepressant drug in Germany during the 1960s. This compound inhibits catalepsy induced by tetrabenazine and potentiates the effect of catecholamines, similar to the effects experienced with imipramine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clodazon involves the reaction of 5-chloro-1-(3-(dimethylamino)propyl)-3-phenyl-1,3-dihydro-2H-benzimidazol-2-one. The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Clodazon undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on biological systems, particularly in relation to its antidepressant properties.
Medicine: Explored for its potential therapeutic effects in treating depressive disorders.
Industry: Potential applications in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
Clodazon exerts its effects by inhibiting catalepsy induced by tetrabenazine and potentiating the effect of catecholamines. The exact molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to interact with neurotransmitter systems in the brain .
Comparison with Similar Compounds
Imipramine: Another antidepressant with similar effects on catecholamines.
Amitriptyline: Shares similar therapeutic effects and mechanisms of action.
Nortriptyline: Another compound with comparable antidepressant properties.
Uniqueness: Clodazon’s uniqueness lies in its specific chemical structure and its distinct effects on neurotransmitter systems, which may offer advantages in certain therapeutic contexts compared to other similar compounds .
Properties
CAS No. |
4755-59-3 |
|---|---|
Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-chloro-1-[3-(dimethylamino)propyl]-3-phenylbenzimidazol-2-one |
InChI |
InChI=1S/C18H20ClN3O/c1-20(2)11-6-12-21-16-10-9-14(19)13-17(16)22(18(21)23)15-7-4-3-5-8-15/h3-5,7-10,13H,6,11-12H2,1-2H3 |
InChI Key |
VWXGRWMELBPMCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 |
Key on ui other cas no. |
4755-59-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



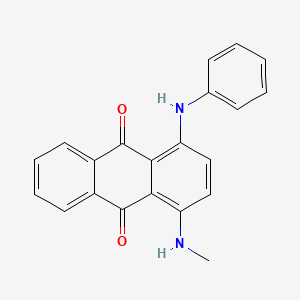


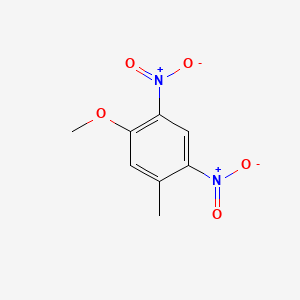
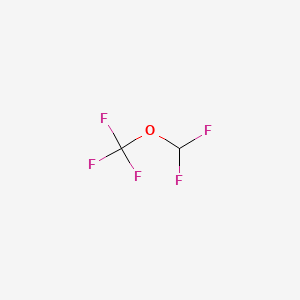
![1,12-Dimethylbenzo[c]phenanthrene](/img/structure/B1616225.png)


